Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-
Brand Name: Vulcanchem
CAS No.: 677343-17-8
VCID: VC16823874
InChI: InChI=1S/C17H18N2OS/c1-20-14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-18-11-2-12-19-17/h3-10H,2,11-12H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4 g/mol

Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-

CAS No.: 677343-17-8

Cat. No.: VC16823874

Molecular Formula: C17H18N2OS

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- - 677343-17-8

Specification

CAS No. 677343-17-8
Molecular Formula C17H18N2OS
Molecular Weight 298.4 g/mol
IUPAC Name 2-[4-(4-methoxyphenyl)sulfanylphenyl]-1,4,5,6-tetrahydropyrimidine
Standard InChI InChI=1S/C17H18N2OS/c1-20-14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-18-11-2-12-19-17/h3-10H,2,11-12H2,1H3,(H,18,19)
Standard InChI Key WXNPDNQDBBYFGQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NCCCN3

Introduction

Pyrimidine, 1,4,5,6-tetrahydro-2-[4-[(4-methoxyphenyl)thio]phenyl]- is a complex organic compound belonging to the class of tetrahydropyrimidines. This compound features a tetrahydropyrimidine ring with specific substitutions that enhance its biological activity. Pyrimidine derivatives are significant due to their roles in various biological processes and their applications in medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions that can be catalyzed by various methods. Recent research has highlighted several effective synthetic pathways, although detailed technical specifics such as reaction mechanisms and conditions are essential for understanding how these transformations can be utilized in synthetic pathways.

Biological Activity and Applications

Pyrimidine derivatives often participate in various biological processes, interacting with enzymes or receptors. Data on half-maximal inhibitory concentrations (IC50 values) provide quantitative measures of their efficacy against specific targets. The ongoing exploration of pyrimidine derivatives continues to uncover new therapeutic potentials and applications across various fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator